3-(2,5-DICHLOROPHENYL)-3-OXOPROPANENITRILE
Overview
Description
2,5-Dichlorobenzoylacetonitrile is a biochemical used for proteomics research . It has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 .
Molecular Structure Analysis
The molecular structure of 2,5-Dichlorobenzoylacetonitrile consists of a benzene ring with two chlorine atoms and a nitrile group attached . The exact positions of these groups and their interactions would require more detailed study.Physical and Chemical Properties Analysis
2,5-Dichlorobenzoylacetonitrile has a molecular formula of C9H5Cl2NO and a molecular weight of 214.05 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Herbicide Development and Environmental Impact
One area of study is the development and environmental impact of herbicides, where compounds similar to 2,5-Dichlorobenzoylacetonitrile, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively researched. These studies have focused on the toxicology, mutagenicity, and degradation of 2,4-D, highlighting its widespread use in agriculture and the importance of understanding its environmental fate and potential health risks (Zuanazzi et al., 2020). Research on bacterial endophytes has also explored the enhancement of phytoremediation for herbicide-contaminated substrates, demonstrating the potential for microbial assistance in the degradation of herbicidal compounds (Germaine et al., 2006).
Analytical Methods for Herbicide Detection
Analytical chemistry provides methods for the detection and quantification of herbicide residues, including those related to 2,5-Dichlorobenzoylacetonitrile. For example, studies have developed sensitive and selective techniques for the determination of acidic herbicides in environmental samples using liquid chromatography-mass spectrometry (LC-MS/MS) (Xiong et al., 2014). These methodologies are critical for monitoring the presence of herbicides in soil and water, ensuring environmental safety and compliance with regulatory standards.
Synthetic Chemistry and Material Science
In synthetic chemistry, the manipulation and transformation of nitrile compounds, akin to 2,5-Dichlorobenzoylacetonitrile, are of significant interest. Research in this field includes the electrochemical synthesis of cyanoacetic acid from chloroacetonitrile and carbon dioxide, demonstrating innovative approaches to carbon-carbon bond formation (Isse & Gennaro, 2002). Such studies not only expand the toolkit of synthetic chemists but also contribute to the development of green chemistry practices by utilizing less hazardous reagents and conditions.
Mechanism of Action
Target of Action
It is generally accepted that drugs exert their effects by binding to receptors, which are cellular components . The interaction between a drug and its receptor can trigger a series of biochemical events leading to a physiological response .
Mode of Action
One study suggests that it may be involved in the synthesis of anti-depressant molecules via metal-catalyzed reactions
Biochemical Pathways
It is known that the compound can undergo intra-molecular cyclopropanation, followed by stereo-selective alkylation of the cyclopropane via copper catalyzed complexes . This process may play a role in the synthesis of certain anti-depressant molecules .
Pharmacokinetics
The compound’s molecular weight is 214.05 , which could influence its bioavailability and distribution within the body.
Result of Action
Given its potential role in the synthesis of anti-depressant molecules , it may contribute to the alleviation of depressive symptoms by modulating neurotransmitter systems
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzoylacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. The compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . These interactions are crucial for understanding the compound’s role in proteomics research. Additionally, 2,5-Dichlorobenzoylacetonitrile may interact with other biomolecules, such as nucleic acids, affecting their stability and function.
Molecular Mechanism
The molecular mechanism of 2,5-Dichlorobenzoylacetonitrile involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may act as an inhibitor of certain proteases, preventing the breakdown of target proteins . Additionally, 2,5-Dichlorobenzoylacetonitrile can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity. These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichlorobenzoylacetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Over time, 2,5-Dichlorobenzoylacetonitrile may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s long-term impact in research settings.
Dosage Effects in Animal Models
The effects of 2,5-Dichlorobenzoylacetonitrile can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2,5-Dichlorobenzoylacetonitrile can result in toxic or adverse effects, including cellular damage and changes in gene expression . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in research.
Metabolic Pathways
2,5-Dichlorobenzoylacetonitrile is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential effects on other biochemical processes.
Transport and Distribution
The transport and distribution of 2,5-Dichlorobenzoylacetonitrile within cells and tissues are important factors to consider. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Additionally, 2,5-Dichlorobenzoylacetonitrile may interact with cellular membranes, affecting its distribution within different cellular compartments. Understanding these transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2,5-Dichlorobenzoylacetonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum This localization can be mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular locations
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRBBYORYGKRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606556 | |
Record name | 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56719-08-5 | |
Record name | 3-(2,5-Dichlorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,5-dichlorophenyl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.